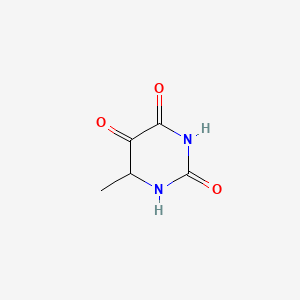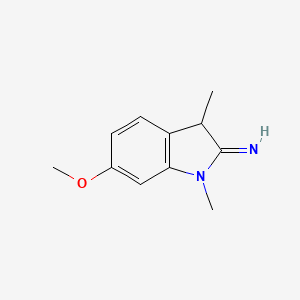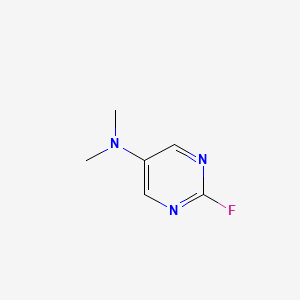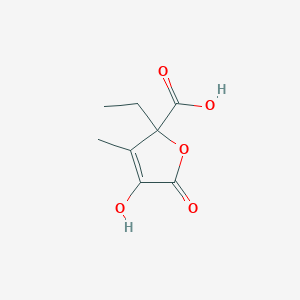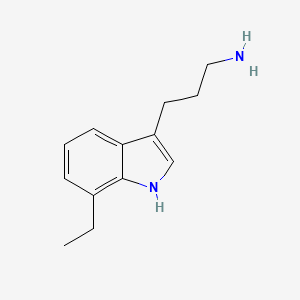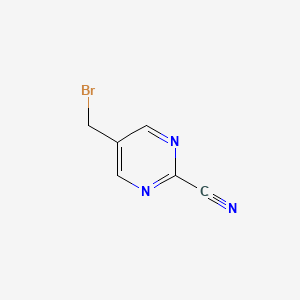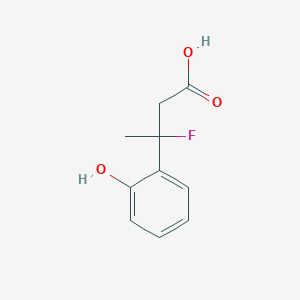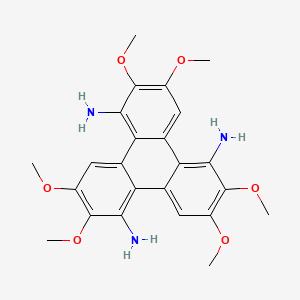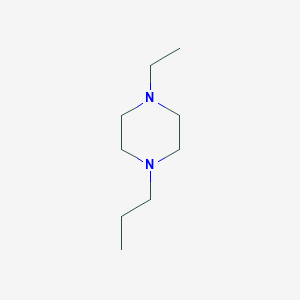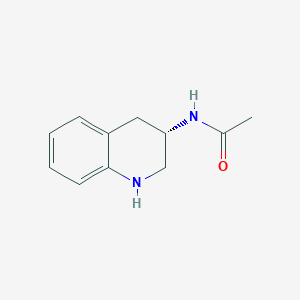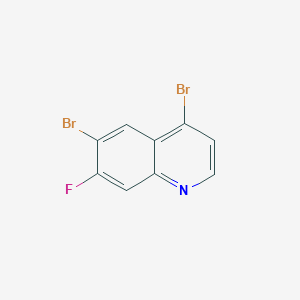
4,6-Dibromo-7-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-7-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4,6-Dibromo-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various functional groups at the brominated positions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted quinolines with various functional groups.
- Quinoline N-oxides.
- Dihydroquinolines.
科学研究应用
4,6-Dibromo-7-fluoroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and materials for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells.
作用机制
The mechanism of action of 4,6-Dibromo-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The exact pathways and molecular interactions depend on the specific biological context and target.
相似化合物的比较
4,6-Dibromoquinoline: Lacks the fluorine atom, which may result in different biological activity and reactivity.
7-Fluoroquinoline: Lacks the bromine atoms, which may affect its chemical reactivity and biological properties.
4-Bromo-6-fluoroquinoline:
Uniqueness: 4,6-Dibromo-7-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances its reactivity in synthetic transformations and its potential as a bioactive compound.
属性
分子式 |
C9H4Br2FN |
|---|---|
分子量 |
304.94 g/mol |
IUPAC 名称 |
4,6-dibromo-7-fluoroquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |
InChI 键 |
BZSNUNXMIBSTQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C=C(C(=CC2=C1Br)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
